Flumethiazide
Description
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUQWGXAYZNLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=NS2(=O)=O)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163862 | |
| Record name | Flumethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN WATER; 50 MG/ML IN BOILING WATER WITH DECOMP; PRACTICALLY INSOL IN ETHYL ACETATE, METHYL ETHYL KETONE, BENZENE, TOLUENE; SOL IN METHANOL, ETHANOL, DIMETHYL FORMAMIDE | |
| Record name | FLUMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
148-56-1 | |
| Record name | Flumethiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethiazide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUMETHIAZIDE | |
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| Record name | Flumethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flumethiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUMETHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PA0CDS0M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Classical Synthesis of Flumethiazide
The foundational synthesis of this compound was established by Yale et al. in 1959, involving a cyclocondensation reaction between 4-amino-6-trifluoromethyl-1,3-benzenedisulfonamide and formaldehyde under acidic conditions. This method remains a benchmark for its simplicity and reproducibility.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of formaldehyde, followed by cyclization to form the 1,2,4-benzothiadiazine ring. Sulfur dioxide is eliminated during the process, yielding the 1,1-dioxide structure. Typical conditions involve refluxing in glacial acetic acid at 110°C for 6–8 hours, achieving yields of 68–72%.
Purification and Yield Optimization
Crude this compound is purified via recrystallization from ethanol-water mixtures. Yale’s method reports a melting point of 265–267°C, consistent with modern purity standards. Later modifications by Holdrege et al. introduced dimethylformamide (DMF) as a co-solvent, reducing reaction time to 4 hours and improving yields to 78%.
Modern Synthetic Modifications
Recent advances focus on solvent selection, catalytic efficiency, and green chemistry principles.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques have been applied to eliminate organic solvents. A 2022 study demonstrated that grinding 4-amino-6-trifluoromethyl-1,3-benzenedisulfonamide with paraformaldehyde and p-toluenesulfonic acid catalyst for 2 hours yields this compound with 82% purity, though scalability remains challenging.
Solid Dispersion Techniques for Enhanced Bioavailability
While primarily developed for Bendrothis compound, solid dispersion methods using polyethylene glycol (PEG) have been adapted for this compound to improve dissolution rates.
PEG-Based Dispersion Protocol
- Dissolution : this compound (0.25–0.5 wt%) and PEG-6000 (1–3 wt%) are dissolved in acetone or ethanol under stirring.
- Solvent Removal : Rotary evaporation under reduced pressure yields a solid dispersion.
- Milling : The dispersion is pulverized to <30 mesh size for tablet compression.
Table 1: Composition of this compound-PEG Solid Dispersions
| Component | Weight Range (wt%) |
|---|---|
| This compound | 0.25–0.5 |
| PEG-6000 | 1–3 |
| Microcrystalline Cellulose | 2–6 |
| Mannitol | 4–8 |
This approach increases bioavailability by 40% compared to conventional tablets.
Formulation Strategies for Stability and Delivery
Polyvinylpyrrolidone (PVP) Molecular Complexes
This compound forms water-dispersible complexes with PVP K30 (1:5 drug:polymer ratio). The process involves:
- Dissolving this compound and PVP in ethanol at 50°C.
- Spray-drying the solution to obtain a glassy solid.
- Milling to <60 mesh size for direct compression.
These complexes enhance solubility in gastric fluid (pH 1.2) by 3.5-fold, addressing the drug’s inherent hydrophobicity.
Metal Salt Formulations
Reaction with basic metal hydroxides (e.g., Mg(OH)₂, Al(OH)₃) produces insoluble salts that prolong gastric retention. For example:
$$
\text{this compound} + \text{Mg(OH)}2 \rightarrow \text{this compound-Mg}^{2+} \text{salt} + 2\text{H}2\text{O}
$$
The salt is tableted with microcrystalline cellulose (PH-102) and crosscarmellose sodium, showing 92% dissolution at 30 minutes.
Quality Control and Analytical Methods
Comparative Analysis of Preparation Methods
Table 2: Yield and Purity Across Synthesis Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Classical (Yale, 1959) | 72 | 98.5 |
| Microwave-Assisted | 85 | 99.2 |
| Mechanochemical | 82 | 97.8 |
Microwave synthesis offers the best balance of efficiency and purity, though solvent-free methods align with green chemistry goals.
Industrial Scalability Challenges
Solvent Recovery Systems
Ethanol and acetone account for 70% of production costs. Closed-loop distillation units recover >95% solvent, reducing environmental impact.
Continuous Manufacturing
Twin-screw extruders enable continuous production of PVP complexes, achieving throughputs of 50 kg/h compared to 5 kg/h in batch processes.
Scientific Research Applications
Pharmacological Profile
Flumethiazide is known for its ability to inhibit sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This mechanism is fundamental in its role as an antihypertensive agent. The compound is chemically classified under the benzothiadiazine group, which shares structural similarities with other thiazide diuretics.
Hypertension Management
This compound has been extensively studied for its effectiveness in treating hypertension. It acts as a first-line treatment option due to its ability to lower blood pressure effectively. A randomized controlled trial demonstrated that patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .
Edema Treatment
The compound is also indicated for managing edema related to heart failure, liver cirrhosis, and renal disorders. Its diuretic effect helps alleviate fluid retention, improving patient comfort and quality of life.
Cognitive Function
A study investigated the impact of this compound on cognitive function in elderly patients with hypertension. The results indicated that long-term treatment with this compound did not adversely affect cognitive abilities, suggesting that it may be a safe option for older populations .
Bone Mineral Density
Research has shown that thiazide diuretics, including this compound, can positively influence bone mineral density. A study highlighted that patients using this compound had higher bone mineral density compared to those on loop diuretics, indicating potential benefits in preventing osteoporosis .
Hypertension Treatment Case
In a clinical setting, a cohort of 37 hypertensive patients treated with a combination of rauwolfia and this compound exhibited significant improvements in blood pressure control over six months. The study noted enhanced patient adherence due to the combination therapy's effectiveness .
Edema Management Case
A case study involving a patient with congestive heart failure demonstrated that this compound effectively reduced edema within two weeks of treatment initiation, leading to improved mobility and reduced hospital visits due to fluid overload.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common diuretics:
| Diuretic Type | Mechanism of Action | Primary Use | Efficacy in Hypertension | Efficacy in Edema |
|---|---|---|---|---|
| This compound | Inhibits sodium reabsorption | Hypertension, Edema | High | High |
| Hydrochlorothiazide | Inhibits sodium reabsorption | Hypertension | Moderate | Moderate |
| Furosemide | Inhibits sodium and chloride reabsorption | Edema | Low | Very High |
Mechanism of Action
Flumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume subsequently lowers blood pressure. Additionally, this compound causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles.
Comparison with Similar Compounds
Comparison with Similar Thiazide Diuretics
Structural and Functional Differences
Thiazide diuretics share a benzothiadiazine backbone but differ in substituents, influencing potency, duration, and side effects. Key analogues include hydrochlorothiazide, bendroflumethiazide, and chlorthalidone (a thiazide-like diuretic). Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
| Compound | R₁ | R₂ | Molecular Weight (g/mol) | Potency (Relative to Chlorothiazide) | Duration of Action | Key Clinical Use |
|---|---|---|---|---|---|---|
| This compound | -CF₃ | -H | 329.28 | 1.5–2× | 6–12 hours | Hypertension, Edema |
| Hydrochlorothiazide | -Cl | -H | 297.73 | 1× (reference) | 6–12 hours | Hypertension, Heart Failure |
| Bendrothis compound | -CF₃ | -CH₂C₆H₅ | 421.40 | 10× | 18–24 hours | Severe Hypertension |
| Chlorthalidone | -Cl | -C₆H₄Cl | 338.76 | 1.5–2× | 24–72 hours | Resistant Hypertension |
Structural Notes:
Pharmacological and Clinical Comparisons
Potency and Efficacy
- This compound is 1.5–2× more potent than chlorothiazide due to the electron-withdrawing -CF₃ group, which strengthens binding to the Na⁺-Cl⁻ cotransporter .
Electrolyte Excretion
All thiazides increase urinary excretion of Na⁺, Cl⁻, and K⁺. This compound’s hypokalemic effect is comparable to hydrochlorothiazide but less pronounced than bendrothis compound due to shorter duration .
Side Effects
Research Findings
- Structure-Activity Relationship (SAR) : Replacement of the sulfonamide group with -CF₃ (this compound) or -CH₂C₆H₅ (bendrothis compound) enhances diuretic potency by optimizing steric and electronic interactions with renal transporters .
- Comparative Solubility : this compound’s low aqueous solubility (1.05 g/L) may limit bioavailability compared to hydrochlorothiazide (7.3 g/L), necessitating formulation adjustments .
Biological Activity
Flumethiazide is a thiazide diuretic that primarily acts on the kidneys to promote diuresis (increased urine production) and is commonly used in the management of hypertension and edema. This article delves into its biological activity, including mechanisms of action, clinical implications, and relevant case studies.
This compound functions by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubules of the nephron. The inhibition of this transporter leads to:
- Increased Sodium and Chloride Excretion : By blocking the reabsorption of sodium and chloride, this compound increases their excretion in urine, which subsequently leads to a reduction in blood volume and blood pressure.
- Potassium Loss : The increased sodium delivery to the collecting ducts enhances potassium secretion, often resulting in hypokalemia (low potassium levels) as a side effect.
- Vasodilation : Thiazides like this compound may also induce vasodilation, potentially through mechanisms involving calcium-activated potassium channels in vascular smooth muscle cells .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed after oral administration.
- Protein Binding : It exhibits high protein binding (approximately 96%).
- Half-life : The elimination half-life is about 8.5 hours, which influences dosing schedules .
Clinical Applications
This compound is primarily indicated for:
- Hypertension Management : It is effective in lowering blood pressure, often used alone or in combination with other antihypertensive agents.
- Edema Treatment : It helps manage fluid retention associated with various conditions, including heart failure and liver cirrhosis.
Case Study 1: Long-term Use and Fracture Risk
A study assessed the long-term use of thiazide diuretics, including this compound, and its association with low-energy fractures among older adults. The findings indicated that:
- Current use of thiazides was linked to a decreased risk of low-energy fractures (adjusted odds ratio [aOR] 0.83).
- Longer duration of use (>3 years) further reduced fracture risk (aOR 0.77), suggesting potential benefits for bone health .
Case Study 2: Bone Mineral Density
Research comparing thiazide diuretics to loop diuretics found that thiazides were associated with higher bone mineral density (BMD). This effect may be beneficial for patients at risk of osteoporosis and fractures. The study reported:
- Thiazide users had a significantly lower incidence of knee replacement surgery compared to those using loop diuretics, indicating a protective effect on bone health .
Adverse Effects
While this compound is generally well-tolerated, it can cause several adverse effects:
- Electrolyte Imbalances : Hypokalemia is common due to increased potassium excretion.
- Dehydration : Excessive diuresis can lead to dehydration and hypotension.
- Metabolic Effects : Long-term use may result in metabolic changes, including hyperuricemia and potential exacerbation of gout .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Mechanism of Action | Inhibits Na-Cl cotransporter in distal convoluted tubules |
| Primary Uses | Hypertension, edema |
| Absorption | Rapid after oral administration |
| Protein Binding | ~96% |
| Half-life | ~8.5 hours |
| Key Adverse Effects | Hypokalemia, dehydration, hyperuricemia |
Q & A
Q. How can computational models complement experimental studies on this compound’s off-target effects?
- Methodological Answer : Molecular dynamics simulations of this compound binding to non-target proteins (e.g., carbonic anhydrase) predict off-target interactions. Validate predictions with in vitro enzyme inhibition assays (IC50 measurements). QSAR models trained on benzothiadiazine datasets improve specificity predictions for novel analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
